Methyl 2-(2-bromophenyl)-2-methylpropanoate
Description
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Properties
IUPAC Name |
methyl 2-(2-bromophenyl)-2-methylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-11(2,10(13)14-3)8-6-4-5-7-9(8)12/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYACVTTYKZGWLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1Br)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Metabolic Stability of Gem-Dimethyl Phenylacetic Acid Esters
Executive Summary
In drug discovery, the ester functionality is a double-edged sword: it is an excellent prodrug motif for improving lipophilicity and membrane permeability, yet it is often the "soft spot" for rapid metabolic clearance.[1] For phenylacetic acid derivatives, the introduction of a gem-dimethyl group at the
This guide details the physicochemical and enzymatic mechanisms by which the gem-dimethyl moiety imparts metabolic stability. It provides actionable protocols for assessing this stability in vitro and offers a structural framework for optimizing prodrug half-life.
Mechanistic Basis: The Steric Shield
The metabolic stability of gem-dimethyl phenylacetic acid esters is not primarily electronic but steric . To understand this, we must look at the interaction between the substrate and the hydrolase enzymes (carboxylesterases, CES1/CES2, and paraoxonases).
The Hydrolysis Bottleneck
Ester hydrolysis proceeds via a tetrahedral intermediate . The catalytic triad of the esterase (typically Serine-Histidine-Aspartate) requires the serine hydroxyl group to attack the carbonyl carbon.
-
Unsubstituted Phenylacetic Esters: The
-carbon is relatively open ( , but with small hydrogens). The enzyme's nucleophile has an unobstructed path to the carbonyl ( ). -
Gem-Dimethyl Substitution: The two methyl groups at the
-position create a "cone of protection." This is an application of the Thorpe-Ingold effect (or gem-dialkyl effect), which usually favors cyclization but here imposes severe steric crowding.[2]-
Transition State Energy: Formation of the tetrahedral intermediate forces the bulky methyl groups, the phenyl ring, and the alkoxy group into a highly crowded conformation.
-
Result: The activation energy (
) for the formation of the transition state is significantly raised, drastically slowing the reaction rate ( ).
-
Visualization of Steric Blocking
The following diagram illustrates the mechanistic interference caused by the gem-dimethyl group against the esterase catalytic triad.
Figure 1: Mechanistic interference of the gem-dimethyl group. The bulky methyl groups create a steric barrier that physically repels the activated serine nucleophile, preventing the formation of the tetrahedral intermediate.
Structure-Metabolism Relationships (SMR)
The impact of
Table 1: Comparative Hydrolytic Stability (Illustrative Data)
Data synthesized from general kinetic trends in ester prodrug design [1, 2].
| Structure Type | Relative Hydrolysis Rate ( | Estimated Plasma | Primary Clearance Mechanism | |
| Phenylacetic Ester | H, H | 100 (Fast) | < 10 min | Rapid Hydrolysis (CES1/2) |
| Hydratropic Ester | H, Me | ~15 - 25 | 30 - 60 min | Moderate Hydrolysis + CYP Oxidation |
| Gem-Dimethyl Ester | Me, Me | < 1 (Very Slow) | > 240 min | CYP-mediated Oxidation (Hydrolysis blocked) |
Key Insight: When the ester bond is sterically occluded, the metabolic clearance pathway often switches ("metabolic switching") from hydrolysis to CYP450-mediated oxidation of the phenyl ring or the ester alkyl chain [3].
Experimental Protocols: Assessing Stability
To validate the stability conferred by the gem-dimethyl group, a rigorous biphasic assessment is required: Plasma Stability (to assess hydrolases) and Microsomal Stability (to assess oxidative clearance).
Protocol A: Plasma Stability Assay
Objective: Quantify resistance to circulating esterases (CES, Paraoxonase, Butyrylcholinesterase).
Reagents:
-
Pooled Plasma (Human/Rat/Mouse), pH adjusted to 7.4.[1]
-
Test Compound (10 mM DMSO stock).
-
Positive Control: Procaine or Enalapril (known rapid hydrolysis).
-
Internal Standard (IS): Tolbutamide or Labetalol.
Workflow:
-
Pre-incubation: Thaw plasma at 37°C. Centrifuge to remove debris.
-
Spiking: Add test compound to plasma (Final conc: 1
M; Final DMSO: <0.5%). -
Incubation: Shake at 37°C.
-
Sampling: Aliquot 50
L at min. -
Quenching: Immediately transfer aliquot into 200
L ice-cold Acetonitrile containing IS. -
Analysis: Centrifuge (4000g, 15 min), inject supernatant into LC-MS/MS.
Protocol B: Liver Microsomal Stability
Objective: Determine if metabolic switching to CYP oxidation has occurred.
Reagents:
-
Liver Microsomes (0.5 mg/mL protein).
-
NADPH Regenerating System (Required for CYP activity).
-
Note: To isolate microsomal esterase activity from oxidative activity, run a parallel arm without NADPH .
Workflow Visualization:
Figure 2: Standardized workflow for metabolic stability assessment. Critical control points include the final DMSO concentration (<0.5%) and the temperature maintenance (37°C).
Advanced Applications & Bioisosteres
The Fibrate Class
The gem-dimethyl motif is most famously utilized in the Fibrate class of lipid-lowering drugs (e.g., Fenofibrate, Clofibrate).
-
Fenofibrate: Is an isopropyl ester of a gem-dimethyl acid.
-
Mechanism: The gem-dimethyl group prevents rapid degradation of the active acid moiety after the ester is cleaved (or slows the ester cleavage to allow absorption).
-
Outcome: It ensures high oral bioavailability and a sustained half-life suitable for once-daily dosing [4].
Oxetanes as Bioisosteres
While gem-dimethyl groups solve the stability problem, they increase lipophilicity (
-
Benefit: The oxetane ring creates similar steric bulk (blocking hydrolysis) but acts as a polar sink, lowering
and improving solubility while maintaining metabolic stability [5].[3]
References
-
Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism: Chemistry, Biochemistry, and Enzymology. Wiley-VCH.
-
Imai, T., et al. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Drug Metabolism and Pharmacokinetics.
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.
-
Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Elsevier.[5] (See Chapter on Steric Effects).
-
Bull, J. A., et al. (2016). Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[3][4][6] Chemical Reviews.
Sources
- 1. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thorpe–Ingold effect - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00248A [pubs.rsc.org]
- 5. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
Technical Guide: Safety & Handling of Methyl 2-(2-bromophenyl)-2-methylpropanoate (CAS 177748-63-9)
[1]
Executive Summary & Chemical Identity
Compound: Methyl 2-(2-bromophenyl)-2-methylpropanoate CAS Registry Number: 177748-63-9 Synonyms: Methyl 2-(2-bromophenyl)-2,2-dimethylacetate; o-Bromo-α,α-dimethylphenylacetic acid methyl ester.
This guide serves as an advanced technical reference for researchers and process chemists utilizing CAS 177748-63-9. Unlike generic safety data sheets, this document integrates standard GHS compliance with practical synthesis applications and risk management strategies specific to drug development workflows.
Scientific Context: This compound is a specialized gem-dimethylated aryl halide ester . In medicinal chemistry, the gem-dimethyl group is strategically employed to block metabolic oxidation at benzylic positions and to introduce conformational constraints. The ortho-bromide handle renders this molecule a high-value precursor for intramolecular cyclization reactions (e.g., Heck or Buchwald-Hartwig type) to form indole or oxindole scaffolds, which are ubiquitous in kinase inhibitors and CNS-active agents.
Chemical Structure & Functional Analysis
The molecule features three distinct reactive centers:
-
Aryl Bromide (C-Br): Site for Pd-catalyzed cross-coupling.
-
Ester (COOMe): Susceptible to hydrolysis or nucleophilic attack.
-
Quaternary Carbon: Provides steric bulk, influencing reaction kinetics and metabolic stability.
Figure 1: Functional group analysis highlighting reactive sites for synthesis planning.
Critical Hazard Analysis (GHS Classification)
Signal Word: WARNING
This compound is classified under GHS (Globally Harmonized System) as an Irritant and Acute Toxin (Oral) . While not a Category 1 poison, its lipophilic nature suggests potential for high bioavailability, necessitating strict controls.
Hazard Statements & Mechanism
| GHS Code | Hazard Statement | Toxicological Mechanism |
| H302 | Harmful if swallowed | Acute Toxicity: Likely absorption via GI tract; potential for metabolic activation of the aryl halide moiety. |
| H315 | Causes skin irritation | Dermal Irritation: Lipophilic esters penetrate the stratum corneum, causing dermatitis and local inflammation. |
| H319 | Causes serious eye irritation | Ocular Irritation: Direct contact with mucous membranes causes immediate pain and potential corneal injury due to pH changes upon hydrolysis. |
| H335 | May cause respiratory irritation | STOT-SE 3: Inhalation of mists/vapors triggers mucosal inflammation in the upper respiratory tract. |
Precautionary Strategy
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2][3]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[3] Remove contact lenses, if present and easy to do.[3] Continue rinsing.[3]
Physical & Chemical Properties
Accurate physical data is critical for process design and safety calculations.
| Property | Value (Experimental/Predicted) | Relevance to Safety |
| Physical State | Liquid / Oil | Risk of splashes; requires secondary containment. |
| Appearance | Colorless to pale yellow | Darkening indicates decomposition (likely debromination). |
| Molecular Weight | 257.13 g/mol | Used for molarity calculations in synthesis. |
| Boiling Point | ~290°C (Predicted) | High boiler; vacuum distillation required for purification. |
| Flash Point | >110°C (Estimated) | Combustible but not highly flammable (Class IIIB). |
| Density | ~1.337 g/cm³ | Heavier than water; sinks in aqueous spills. |
| Solubility | Insoluble in water; Soluble in DCM, EtOAc, DMSO | Use organic solvents for spill cleanup; water is ineffective. |
Handling & Storage Protocols
Target Audience: Synthetic Chemists & Lab Managers
Storage Requirements[1][3][7][8]
-
Temperature: Store at 2–8°C (Refrigerated).
-
Atmosphere: Inert gas (Argon or Nitrogen) recommended. The aryl bromide bond is light-sensitive over long periods; store in amber glass.
-
Incompatibilities: Strong oxidizing agents, strong bases (can cause hydrolysis of the ester), and reducing agents (potential debromination).
Exposure Controls (PPE)[1]
-
Respiratory: Use a NIOSH-approved respirator (N95 or P100) if handling open vessels outside a fume hood.
-
Skin: Nitrile gloves (minimum thickness 0.11 mm). Breakthrough time is likely <30 mins for this ester; change gloves immediately upon splash.
-
Engineering: Fume Hood Mandatory. All weighing and transfer operations must occur under local exhaust ventilation to prevent H335 (Respiratory Irritation).
Synthesis Safety Note
When utilizing this compound in Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig) :
-
Risk: Generation of phosphine byproducts and heavy metal waste.
-
Control: Treat all reaction waste as "Heavy Metal Organic Waste." Do not mix with general organic solvents.
Emergency Response System
This workflow outlines the immediate actions required in the event of exposure or release.
Figure 2: Decision logic for emergency response scenarios.
Ecological & Disposal Considerations
-
Ecotoxicity: Data is limited, but halogenated esters are generally toxic to aquatic life with long-lasting effects. Avoid release to the environment.[2][3]
-
Disposal Method:
-
Dissolve in a combustible solvent.
-
Incinerate in a chemical incinerator equipped with an afterburner and scrubber (critical for neutralizing Bromine gas emissions).
-
Do not dispose of via sink or sewage systems.
-
References
-
Sigma-Aldrich. (2025). Safety Data Sheet for Methyl 2-(2-bromophenyl)-2-methylpropanoate. Merck KGaA. Link
-
PubChem. (2025).[4] Compound Summary: Methyl 2-(2-bromophenyl)-2-methylpropanoate (CAS 177748-63-9).[5][6][7] National Center for Biotechnology Information. Link
-
ECHA. (2025). C&L Inventory: Harmonized classification and labelling of aryl halides. European Chemicals Agency. Link
-
BLD Pharm. (2024).[7] Product Analysis: CAS 177748-63-9. BLD Pharmatech Ltd.[7] Link
Sources
- 1. Methyl 2-bromopropionate - Safety Data Sheet [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. Methyl 2-bromo-2-methylpropionate | C5H9BrO2 | CID 90097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 32454-35-6|2-(4-Bromophenyl)-2-methylpropanoic acid|BLD Pharm [bldpharm.com]
- 6. 41841-16-1|Methyl 2-(4-bromophenyl)acetate|BLD Pharm [bldpharm.com]
- 7. 149506-35-4|Dimethyl 2-(4-bromophenyl)malonate|BLD Pharm [bldpharm.com]
Methodological & Application
Application Note: Precision Suzuki-Miyaura Coupling of Sterically Hindered Ortho-Bromo Esters
This Application Note is designed for researchers and process chemists addressing the specific challenge of coupling sterically hindered ortho-bromo esters . This substrate class presents a "Scylla and Charybdis" scenario: the steric bulk requires high energy and active catalysts (often implying harsh conditions), while the ester functionality is prone to saponification (hydrolysis) or nucleophilic attack under the basic conditions required for transmetallation.
Part 1: The Technical Challenge & Mechanistic Logic
Standard Suzuki conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, aqueous EtOH) fail with ortho-bromo esters for two distinct reasons:
-
Steric Inhibition: The ortho substituent creates significant repulsion, inhibiting the oxidative addition of the Pd(0) species into the C-Br bond and retarding the transmetallation step. Standard phosphines (PPh₃) lack the electron density and steric bulk to force this interaction.
-
Base-Mediated Decomposition: The activation of the boronic acid usually requires aqueous base (OH⁻). However, hindered esters often require elevated temperatures (>80°C) to couple, conditions under which hydroxide rapidly hydrolyzes the ester to the carboxylic acid (saponification), killing the yield and complicating purification.
The Solution Strategy
To solve this, we must decouple the activation of the boron species from the presence of nucleophilic water/hydroxide. This requires:
-
Catalyst: A bulky, electron-rich ligand (Buchwald-type or NHC) to facilitate oxidative addition despite steric crowding.
-
Base: A mild, non-nucleophilic base (e.g., Phosphate, Fluoride) or strictly anhydrous conditions.
Part 2: Visualizing the Pathway
The following diagram illustrates the competitive pathways. The goal is to maximize the Green Pathway (Coupling) while suppressing the Red Pathway (Hydrolysis).
Figure 1: Competitive pathways in the coupling of hindered esters. Success depends on accelerating the black path (catalyst selection) relative to the red path (base selection).
Part 3: Validated Protocols
Protocol A: The "Buchwald" Standard (Robust Esters)
Best for: Methyl/Ethyl esters with moderate steric hindrance (one ortho group). Mechanism: Uses SPhos , a bulky, electron-rich phosphine that creates a highly active Pd(0) species.[1] Potassium Phosphate (K₃PO₄) serves as a mild base that buffers the pH, minimizing hydrolysis compared to carbonates or hydroxides.
| Component | Reagent | Equiv.[1][2][3][4][5][6][7][8][9] | Role |
| Catalyst | Pd(OAc)₂ | 0.02 (2 mol%) | Palladium source. |
| Ligand | SPhos | 0.04 (4 mol%) | Facilitates OA; stabilizes Pd. |
| Base | K₃PO₄ (tribasic) | 2.0 - 3.0 | Activates boronic acid; low hydrolysis risk. |
| Solvent | Toluene / Water | 10:1 ratio | Biphasic system protects ester in organic layer. |
| Temp | 80 - 100°C | N/A | Energy for hindered coupling. |
Step-by-Step Methodology:
-
Charge Solids: In a reaction vial equipped with a stir bar, add the ortho-bromo ester (1.0 equiv), Boronic acid (1.5 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and finely ground K₃PO₄ (2.0 equiv).
-
Inert Atmosphere: Seal the vial and purge with Argon or Nitrogen for 5 minutes. Crucial: Oxygen poisons the electron-rich phosphine.
-
Solvent Addition: Add Toluene and degassed Water (10:1 ratio) via syringe. The small amount of water dissolves the base just enough to activate the boron without dissolving the ester.
-
Reaction: Heat to 100°C with vigorous stirring (1000 rpm). The biphasic mixing is essential.
-
Monitoring: Check LCMS at 2 hours. If hydrolysis >5%, switch to Protocol B.
Protocol B: The "Anhydrous" PEPPSI Method (Sensitive Esters)
Best for: Highly hindered esters (di-ortho substituted) or labile esters prone to hydrolysis. Mechanism: Uses Pd-PEPPSI-IPent , an NHC-stabilized precatalyst with "flexible bulk" ideal for tetra-ortho substitutions. The base is Cesium Fluoride (CsF) or Anhydrous K₂CO₃ , which activates boronic esters in the absence of water.
| Component | Reagent | Equiv.[1][2][3][4][5][6][7][8][9] | Role |
| Catalyst | Pd-PEPPSI-IPent | 0.02 (2 mol%) | NHC ligand handles extreme sterics.[2] |
| Base | CsF or K₂CO₃ | 2.0 - 3.0 | Anhydrous activation (Fluorophilic boron activation). |
| Solvent | 1,4-Dioxane | Anhydrous | High boiling, polar aprotic. |
| Temp | 80 - 110°C | N/A |
Step-by-Step Methodology:
-
Drying: Flame-dry the reaction vessel and cool under Argon. Ensure all reagents are strictly anhydrous.
-
Charge Solids: Add ortho-bromo ester (1.0 equiv), Boronic Ester (Pinacol esters preferred for anhydrous routes) (1.5 equiv), Pd-PEPPSI-IPent (2 mol%), and CsF (2.0 equiv).
-
Solvent: Add anhydrous 1,4-Dioxane.
-
Reaction: Heat to 100°C.
-
Self-Validating Check: Since no water is present, hydrolysis is chemically impossible unless wet solvent was introduced. If the reaction stalls, add 1 drop of water (controlled activation) or increase temp.
Part 4: Troubleshooting & Optimization Matrix
Use this decision matrix to diagnose failure modes.
| Observation | Diagnosis | Corrective Action |
| Low Conversion (<10%) | Catalyst Deactivation / Steric Wall | Switch to Pd-PEPPSI-IPent or XPhos G3 . Increase temp to 110°C. |
| Hydrolysis Product (>10%) | Base too strong / Water content high | Switch to Protocol B (Anhydrous) . Use K₃PO₄ instead of Carbonates. |
| Protodeboronation | Boronic acid instability | Switch to Pinacol Ester or MIDA Boronate . Use anhydrous conditions. |
| Homocoupling (Ar-Ar) | Oxidative coupling | Ensure strict O₂ exclusion. Reduce catalyst loading. |
References
-
Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005 , 127, 4685–4696.
- Establishes SPhos/XPhos as premier ligands for hindered substr
-
Organ, M. G.; Calimsiz, S.; Sayah, M.;KH, L.; Lough, A. J. "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst." Angewandte Chemie International Edition, 2009 , 48, 2383–2387.
- Defines the "flexible bulk" concept for tetra-ortho couplings.
-
Miyaura, N. "Suzuki-Miyaura Cross-Coupling Reaction: Mechanistic Aspects and Catalyst Design." Chemical Reviews, 1995 , 95, 2457–2483.
- Foundational text on base roles and transmetall
Sources
- 1. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. orgsyn.org [orgsyn.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Yoneda Labs [yonedalabs.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Optimizing Buchwald-Hartwig amination with ortho-substituted aryl bromides
Application Note: Optimizing Buchwald-Hartwig Amination with Ortho-Substituted Aryl Bromides
Executive Summary
The Buchwald-Hartwig amination is a cornerstone methodology for C–N bond formation.[1] However, ortho-substituted aryl bromides present a unique kinetic paradox: steric bulk accelerates reductive elimination (release of product) but significantly impedes oxidative addition (activation of the halide) and amine coordination.
This guide provides a rational, fragment-based approach to overcoming these steric barriers. By transitioning from traditional Pd(0) sources to Generation 4 (G4) Palladacycle Precatalysts and utilizing a specific ligand selection matrix, researchers can achieve high yields even with tetra-ortho-substituted systems.
Mechanistic Insight: The Steric Paradox
To optimize conditions, one must understand the specific failure modes caused by steric hindrance.
-
The Challenge: In standard catalytic cycles, the rate-limiting step (RLS) is often oxidative addition. Ortho-substituents destabilize the square-planar Pd(II) intermediate, pushing the equilibrium back toward reactants or promoting dehalogenation (hydrodehalogenation) rather than amination.
-
The Solution: We require electron-rich, bulky biarylphosphine ligands (Dialkylbiarylphosphines) that facilitate the formation of a monoligated [L-Pd(0)] species . This highly active 12-electron species is essential for penetrating the steric wall of the ortho-bromide.
Diagram 1: Steric Checkpoints in the Catalytic Cycle
This diagram highlights where ortho-substitution causes cycle arrest and how specific ligands resolve it.
Caption: Steric bulk hinders Oxidative Addition (Red) but accelerates Reductive Elimination (Green). Success depends on the stability of the [L-Pd(0)] species.
Ligand Selection Matrix
Do not use a "one-size-fits-all" approach. The choice of ligand is dictated by the amine class and the degree of hindrance .
| Substrate Class | Recommended Ligand | Rationale |
| Primary Amines (Aliphatic/Aniline) | BrettPhos | Excellent for primary amines; prevents formation of catalytically inactive Pd-amine dimers.[1] |
| Primary Amines (Extremely Hindered) | tBuBrettPhos | The tert-butyl group provides maximum steric bulk to force reductive elimination in difficult cases. |
| Secondary Amines (Cyclic/Acyclic) | RuPhos | The "Gold Standard" for secondary amines. The isopropoxy group stabilizes the Pd(II) intermediate via weak coordination. |
| Secondary Amines (Aryl/Anilines) | RuPhos or SPhos | SPhos is highly effective for coupling secondary anilines with ortho-substituted bromides. |
| Base-Sensitive Substrates | BrettPhos (with LHMDS) | Allows for milder bases (LHMDS) to be used instead of alkoxides, protecting esters/nitriles. |
Diagram 2: Decision Tree for Ligand Selection
Caption: Flowchart for selecting the optimal Buchwald ligand based on amine classification and steric demand.
Experimental Protocols
Protocol A: High-Throughput Screening (Microscale)
Use this to validate ligand choice before scale-up.
Scale: 0.1 mmol | Vessel: 1-dram vial with septum cap or 24-well block.
-
Stock Solutions: Prepare 0.1 M stock solutions of the Pd precatalyst and Ligand in anhydrous THF or Toluene.
-
Solids: Weigh Ar-Br (1.0 equiv) , Base (NaOtBu, 1.4 equiv) into the vial.
-
Note: If the amine is solid, add it here (1.2 equiv).
-
-
Purging: Evacuate and backfill the vial with Nitrogen (
) or Argon ( ) x3. -
Additions:
-
Add Solvent (Toluene or Dioxane, 1.0 mL) via syringe.
-
Add Amine (1.2 equiv) if liquid.
-
Add Pd Precatalyst (1-2 mol%) and Ligand (1-2 mol%) stock solutions.
-
Tip: Using a G3/G4 precatalyst ensures a perfect 1:1 Pd:L ratio.
-
-
Reaction: Stir at 80°C - 100°C for 12 hours.
-
Analysis: Filter through a silica plug (elute with EtOAc), concentrate, and analyze via LC-MS or GC-FID.
Protocol B: Optimized Scale-Up (Gram Scale)
The "Gold Standard" method using G4 Precatalysts.
Reagents:
-
Ortho-Substituted Aryl Bromide (1.0 equiv)[2]
-
Amine (1.2 equiv)
-
Catalyst: [Ligand]-Pd-G4 Precatalyst (1.0 - 2.0 mol%)
-
Why G4? It releases the active Pd(0) species at low temperatures and generates a benign methylated byproduct, avoiding carbazole inhibition seen in G3.
-
-
Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Alternative: LHMDS (2.0 equiv) if functional groups (esters, nitriles, ketones) are present.
-
-
Solvent: Anhydrous Toluene or 1,4-Dioxane (0.2 - 0.5 M concentration).
Step-by-Step:
-
Setup: In a glovebox or under strict Schlenk conditions, charge a reaction flask equipped with a magnetic stir bar with the Pd-G4 Precatalyst , NaOtBu , and Aryl Bromide (if solid).
-
Inerting: Seal the flask with a septum. If outside a glovebox, evacuate and backfill with Argon x3.
-
Solvent/Amine Addition: Add anhydrous solvent via syringe. Add the Amine (if liquid) and Aryl Bromide (if liquid) via syringe.
-
Activation: Heat the reaction mixture to 80°C .
-
Observation: The mixture should turn from off-white/pale yellow to a darker orange/brown, indicating the generation of the active LPd(0) species.
-
-
Monitoring: Monitor via HPLC/UPLC at 2 hours. If conversion is <50%, increase temperature to 100°C or add 1 mol% additional catalyst.
-
Workup: Cool to room temperature. Dilute with EtOAc/Water. Separate layers. Dry organic layer over
. Concentrate and purify via flash chromatography.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| No Reaction (0% Conv) | Catalyst poisoning or failure to activate. | Switch to Pd-G4 precatalyst to ensure activation. Ensure solvent is strictly anhydrous/degassed. |
| Dehalogenation (Ar-H) | Switch solvent to t-Amyl Alcohol or Toluene . Avoid ethereal solvents (THF) at high temps. Increase concentration (1.0 M). | |
| Low Yield (<40%) | Incomplete oxidative addition due to sterics. | Switch ligand to tBuBrettPhos (primary) or RuPhos (secondary). Increase temp to 110°C. |
| Pd Black Formation | Catalyst decomposition (Ligand dissociation). | Increase Ligand:Pd ratio to 1.5:1 or use a precatalyst. Lower temperature slightly. |
References
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphine ligands in palladium-catalyzed amination and amidation reactions. Chemical Science. [Link]
-
Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Methyl-2-aminobiphenyl-based (O-substituted) precatalysts for Pd-catalyzed cross-coupling reactions (Generation 4). The Journal of Organic Chemistry. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
-
Ingoglia, B. T., & Buchwald, S. L. (2019). Suzuki–Miyaura Cross-Coupling of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Organic Letters. (Demonstrates G4 precatalyst utility). [Link]
Sources
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of Methyl 2-(2-Bromophenyl)-2-methylpropanoate
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the palladium-catalyzed cross-coupling of methyl 2-(2-bromophenyl)-2-methylpropanoate. This sterically hindered aryl bromide presents unique challenges in carbon-carbon and carbon-nitrogen bond formation. This guide offers an in-depth analysis of the mechanistic considerations and provides detailed, field-proven protocols for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. The causality behind experimental choices, including the selection of ligands, palladium precursors, bases, and solvents, is thoroughly discussed to enable successful implementation and optimization of these critical transformations in a laboratory setting.
Introduction: The Challenge and Significance of Coupling Sterically Hindered Aryl Bromides
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1][2][3] These reactions are fundamental to the synthesis of a vast array of molecules, from pharmaceuticals and agrochemicals to advanced materials.[4]
The substrate of focus, methyl 2-(2-bromophenyl)-2-methylpropanoate, represents a class of sterically hindered aryl halides. The presence of the ortho-bromo substituent, flanked by a bulky gem-dimethyl ester group, poses a significant challenge to the standard palladium-catalyzed cross-coupling protocols. This steric hindrance can impede the initial oxidative addition of the aryl bromide to the palladium(0) center, a critical step in the catalytic cycle. Consequently, careful selection and optimization of reaction parameters are paramount for achieving high yields and avoiding side reactions.
The successful coupling of this and similar substrates is of high importance in the pharmaceutical industry, where the construction of complex molecular architectures is often required. For instance, the structurally related 2-(4-bromophenyl)-2-methylpropanoic acid is a key intermediate in the synthesis of the antihistamine Fexofenadine.[5][6] This underscores the industrial relevance of developing robust and scalable methods for the functionalization of such sterically encumbered building blocks.
This guide will provide a detailed exploration of the key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination—as applied to methyl 2-(2-bromophenyl)-2-methylpropanoate. We will delve into the mechanistic nuances and provide practical, step-by-step protocols designed to overcome the inherent challenges of this substrate.
Mechanistic Considerations for Cross-Coupling of Sterically Hindered Substrates
The general catalytic cycle for palladium-catalyzed cross-coupling reactions proceeds through three key steps: oxidative addition, transmetalation (for reactions like Suzuki-Miyaura and Sonogashira) or migratory insertion (for the Heck reaction), and reductive elimination.[1][7]
Figure 1: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
For sterically hindered substrates like methyl 2-(2-bromophenyl)-2-methylpropanoate, the oxidative addition step is often rate-limiting. The bulky ortho-substituent can sterically clash with the palladium catalyst, hindering its approach to the C-Br bond. To overcome this, the use of bulky, electron-rich phosphine ligands is crucial. These ligands stabilize the monoligated palladium(0) species, which is the active catalyst for oxidative addition, and promote the reaction by increasing the electron density on the palladium center.[4][8]
Experimental Protocols
The following protocols are designed as a starting point for the cross-coupling of methyl 2-(2-bromophenyl)-2-methylpropanoate. Optimization of reaction conditions may be necessary depending on the specific coupling partner and desired scale.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C(sp²)–C(sp²) bonds.[3][9] For sterically hindered aryl bromides, the choice of a bulky, electron-rich phosphine ligand is critical to facilitate the oxidative addition and subsequent steps.
Protocol:
-
Reaction Setup: To an oven-dried Schlenk tube, add methyl 2-(2-bromophenyl)-2-methylpropanoate (1.0 mmol), the arylboronic acid (1.2 mmol), potassium phosphate (K₃PO₄, 2.0 mmol), and a magnetic stir bar.
-
Catalyst and Ligand Addition: In a separate vial, pre-mix palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and a bulky phosphine ligand such as SPhos or XPhos (0.04 mmol, 4 mol%).
-
Solvent Addition and Degassing: Add the catalyst/ligand mixture to the Schlenk tube, followed by the addition of a suitable solvent (e.g., toluene or 1,4-dioxane, 5 mL). Degas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Causality of Choices:
-
Bulky Phosphine Ligands (SPhos, XPhos): These ligands are essential for promoting the oxidative addition of the sterically hindered aryl bromide and for stabilizing the active palladium catalyst.
-
Potassium Phosphate (K₃PO₄): A strong base is required to activate the boronic acid for transmetalation.
-
Toluene/1,4-Dioxane: These are common solvents for Suzuki-Miyaura couplings and are effective at solubilizing the reactants and catalyst.
Heck Reaction
The Heck reaction couples aryl halides with alkenes to form substituted alkenes.[1][2][7] For sterically hindered substrates, higher temperatures and specific catalyst systems are often necessary.
Protocol:
-
Reaction Setup: In a sealed tube, combine methyl 2-(2-bromophenyl)-2-methylpropanoate (1.0 mmol), the alkene (e.g., methyl acrylate, 1.5 mmol), a base such as triethylamine (Et₃N, 1.5 mmol) or potassium carbonate (K₂CO₃, 2.0 mmol), and a magnetic stir bar.
-
Catalyst and Ligand Addition: Add palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%) and a phosphine ligand (e.g., tri(o-tolyl)phosphine, P(o-tol)₃, 0.10 mmol, 10 mol%).
-
Solvent Addition and Degassing: Add a polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) (5 mL). Degas the mixture with argon for 15 minutes.
-
Reaction: Seal the tube and heat the reaction mixture to 120-140 °C. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After cooling, dilute the reaction mixture with ethyl acetate and filter to remove insoluble salts. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the product by flash column chromatography.
Causality of Choices:
-
High Temperature: Necessary to overcome the activation barrier for the oxidative addition of the sterically hindered aryl bromide.
-
Tri(o-tolyl)phosphine: A common ligand for Heck reactions that can improve catalyst stability and activity.
-
Polar Aprotic Solvent (DMF, NMP): These solvents are effective for Heck reactions, particularly with less reactive aryl halides.
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the synthesis of arylalkynes from aryl halides and terminal alkynes.[10][11][12]
Protocol:
-
Reaction Setup: To a Schlenk tube, add methyl 2-(2-bromophenyl)-2-methylpropanoate (1.0 mmol), the terminal alkyne (1.2 mmol), copper(I) iodide (CuI, 0.05 mmol, 5 mol%), and a magnetic stir bar.
-
Catalyst and Ligand Addition: Add a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%).
-
Solvent and Base Addition: Add a suitable solvent (e.g., tetrahydrofuran (THF) or DMF, 5 mL) and a base such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH) (2.0 mmol).
-
Degassing and Reaction: Degas the mixture with argon and then stir at room temperature or with gentle heating (40-60 °C) until the reaction is complete.
-
Workup: Dilute with ethyl acetate and filter through Celite. Wash the filtrate with saturated aqueous ammonium chloride, water, and brine. Dry the organic layer and concentrate.
-
Purification: Purify the residue by flash column chromatography.
Causality of Choices:
-
Copper(I) Iodide (CuI): Acts as a co-catalyst to facilitate the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex.
-
Amine Base (Et₃N, i-Pr₂NH): Serves as both the base and often as the solvent.
-
Mild Reaction Conditions: Sonogashira couplings can often be performed under milder conditions than other cross-coupling reactions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds between aryl halides and amines.[4][8][13] The use of specialized bulky phosphine ligands is essential for the successful amination of sterically hindered aryl bromides.
Protocol:
-
Reaction Setup: In a glovebox, add methyl 2-(2-bromophenyl)-2-methylpropanoate (1.0 mmol), the amine (1.2 mmol), a strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 mmol), and a magnetic stir bar to an oven-dried reaction vial.
-
Catalyst and Ligand Addition: Add a palladium precatalyst such as [Pd(allyl)Cl]₂ (0.01 mmol, 1 mol% Pd) and a bulky biarylphosphine ligand like RuPhos or BrettPhos (0.02-0.04 mmol, 2-4 mol%).
-
Solvent Addition and Reaction: Add an anhydrous, deoxygenated solvent such as toluene or 1,4-dioxane (5 mL). Seal the vial and heat the reaction mixture to 80-110 °C. Monitor the reaction's progress.
-
Workup: After cooling, dilute with ethyl acetate and filter through Celite. Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purification: Purify the product by flash column chromatography.
Causality of Choices:
-
Bulky Biarylphosphine Ligands (RuPhos, BrettPhos): These ligands are specifically designed to promote the amination of challenging, sterically hindered aryl halides.[8]
-
Strong, Non-nucleophilic Base (NaOt-Bu, LiHMDS): Necessary to deprotonate the amine in the catalytic cycle.
-
Anhydrous and Inert Conditions: The catalytic system is sensitive to air and moisture.
Data Presentation
| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Typical Yield |
| Suzuki-Miyaura | Arylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 80-100 | Good to Excellent |
| Heck | Methyl Acrylate | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 120-140 | Moderate to Good |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 25-60 | Good to Excellent |
| Buchwald-Hartwig | Primary/Secondary Amine | [Pd(allyl)Cl]₂ / RuPhos | NaOt-Bu | Toluene | 80-110 | Good to Excellent |
Table 1: Summary of recommended starting conditions for the cross-coupling of methyl 2-(2-bromophenyl)-2-methylpropanoate.
Experimental Workflow Visualization
Figure 2: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.
Conclusion
The palladium-catalyzed cross-coupling of methyl 2-(2-bromophenyl)-2-methylpropanoate, while challenging due to steric hindrance, can be successfully achieved through the careful selection of catalysts, ligands, and reaction conditions. The use of bulky, electron-rich phosphine ligands is a common and effective strategy across various coupling reactions to promote the initial oxidative addition step. The protocols provided in this guide offer robust starting points for the synthesis of a diverse range of derivatives from this valuable building block. Further optimization may be required for specific coupling partners, but the principles and rationales discussed herein should provide a solid foundation for such endeavors.
References
-
Buchwald–Hartwig amination - Wikipedia. [Link]
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]
-
Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids - PMC - NIH. [Link]
-
Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Heck Reaction - sathee jee. [Link]
-
Table 2 Scope of the palladium-catalysed direct arylation of methyl... - ResearchGate. [Link]
-
Heck Reaction - Organic Chemistry Portal. [Link]
-
Palladium-catalyzed site-selective arylation of alkyl 2,4- and 2,5-dihalobenzoates with aryl titanium reagents. [Link]
-
Palladium-Catalyzed α-Arylation of Esters - Organic Chemistry Portal. [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. [Link]
-
Heck Reaction - Organic Chemistry Portal. [Link]
-
Palladium-Catalyzed Reaction of 2-Hydroxy-2-methylpropiophenone with Aryl Bromides: A Unique Multiple Arylation via Successive C−C and C−H Bond Cleavages - ACS Figshare. [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
-
Sonogashira cross‐coupling reaction of complex 1 with terminal alkynes.... - ResearchGate. [Link]
-
Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - NIH. [Link]
-
Sonogashira Coupling - SynArchive. [Link]
-
Heck coupling reaction of aryl bromide with methyl acrylate. - ResearchGate. [Link]
-
Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes - PMC. [Link]
-
Heck reaction between bromobenzene (PhBr) and methyl acrylate in the... - ResearchGate. [Link]
-
Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - MDPI. [Link]
-
Facile Heck coupling synthesis and characterization of a novel tris(4-(pyridine-4-vinyl)phenyl)methylsilane tridentate. [Link]
-
Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed. [Link]
-
Industrial Applications of 2-(4-Bromophenyl)-2-Methylpropionic Acid. [Link]
- EP2532644A1 - Preparation of 2-(4-bromophenyl)
- US20120309973A1 - Preparation of 2-(4-bromophenyl)
-
Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka | Patsnap. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Heck Reaction [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 6. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 7. reddit.com [reddit.com]
- 8. rsc.org [rsc.org]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. synarchive.com [synarchive.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Hydrolysis of Methyl 2-(2-bromophenyl)-2-methylpropanoate
Executive Summary & Core Challenge
The Issue: Users frequently report low yields (<40%) or incomplete conversion when attempting to hydrolyze methyl 2-(2-bromophenyl)-2-methylpropanoate using standard saponification conditions (e.g., NaOH/MeOH at room temperature).
The Scientific Root Cause: This substrate presents a "perfect storm" of steric hindrance. The carbonyl carbon is shielded by two distinct structural features:
-
Gem-dimethyl effect: The quaternary carbon at the
-position creates significant steric bulk. -
Ortho-substitution: The bromine atom at the ortho position of the phenyl ring locks the conformation and physically blocks the nucleophilic trajectory (Burgi-Dunitz angle) required for the hydroxide ion to attack the carbonyl.
The Solution: Standard thermodynamic protocols must be replaced with high-energy kinetic conditions (High Temperature/Pressure) or alternative nucleophilic dealkylation strategies (Anhydrous cleavage).
Troubleshooting Guide (Q&A)
Category A: Reaction Kinetics & Conversion
Q1: I’ve been refluxing with 2N NaOH in Methanol for 24 hours, but TLC shows mostly starting material. Why? A: Methanol reflux (~65°C) provides insufficient thermal energy to overcome the activation energy barrier created by the steric congestion described above. Furthermore, the methoxide ion (in equilibrium with hydroxide) is bulky.
-
Corrective Action: Switch to Lithium Hydroxide (LiOH) in a THF/Water mixture.[1] Li+ acts as a Lewis acid, coordinating with the carbonyl oxygen to increase electrophilicity, while THF allows for higher reflux temperatures and better solubility of the lipophilic ester.
Q2: Can I use acid hydrolysis (HCl/H2SO4) instead? A: generally, no. Acid-catalyzed hydrolysis is reversible and equilibrium-driven. In sterically hindered systems, the equilibrium strongly favors the ester (or the reaction is imperceptibly slow) because the tetrahedral intermediate is highly crowded. Base-mediated hydrolysis is irreversible (formation of the carboxylate salt drives the reaction), making it the superior choice for this substrate.
Category B: Advanced Reagents[2]
Q3: Even with LiOH/THF, the reaction is slow (48h+). Is there a faster alternative? A: Yes. For extremely hindered esters, we recommend Potassium Trimethylsilanolate (TMSOK) in anhydrous THF or Toluene.
-
Mechanism: This proceeds via a nucleophilic attack on the methyl group of the ester (S_N2 mechanism) or via a highly reactive silanolate nucleophile, avoiding the tetrahedral intermediate congestion typical of acyl substitution.
-
Protocol: See Protocol B below.
Category C: Workup & Isolation
Q4: The reaction went to completion, but I recovered very little product after extraction. Where is my acid? A: The product, 2-(2-bromophenyl)-2-methylpropanoic acid , is lipophilic but its salt is water-soluble.
-
Common Error: Insufficient acidification. The bulky carboxylate might form tight ion pairs or micelles.
-
Fix: Acidify the aqueous phase to pH 1–2 using 6M HCl. Ensure the aqueous layer is saturated with NaCl (salting out) before extracting with Dichloromethane (DCM) or MTBE . Avoid Ether if possible, as DCM provides better partitioning for this specific aryl acid.
Optimized Experimental Protocols
Protocol A: Enhanced Saponification (Standard Lab Scale)
Best for: Routine synthesis where 24-48h reaction time is acceptable.
| Parameter | Condition | Rationale |
| Reagent | LiOH·H2O (5.0 equivalents) | Lithium coordination accelerates carbonyl attack. |
| Solvent | THF : Water (3:1 ratio) | THF solubilizes the hindered ester; Water is the nucleophile source. |
| Concentration | 0.5 M | High concentration drives kinetics. |
| Temperature | 70–80°C (Reflux) | Essential to overcome steric barrier. |
Step-by-Step:
-
Dissolve 1.0 eq of methyl 2-(2-bromophenyl)-2-methylpropanoate in THF.
-
Add a solution of 5.0 eq LiOH·H2O in water.[2]
-
Heat to varying reflux (internal temp >68°C) for 24–48 hours. Monitor by HPLC (TLC is often misleading for conversion of hindered esters).
-
Critical Workup: Evaporate THF first. Dilute residue with water. Wash with minimal EtOAc (removes unreacted ester). Acidify aqueous layer to pH 1 with 6N HCl. Extract 3x with DCM.[3][4]
Protocol B: Anhydrous Cleavage (TMSOK Method)
Best for: Stubborn substrates or when rapid conversion (<4h) is required.
| Parameter | Condition | Rationale |
| Reagent | Potassium Trimethylsilanolate (TMSOK) (2–3 eq) | Non-hydrolytic cleavage; highly reactive in organic media. |
| Solvent | Anhydrous THF or Toluene | Prevents deactivation of silanolate. |
| Temperature | 60°C to Reflux | Moderate heat is usually sufficient. |
Step-by-Step:
-
Dissolve ester in anhydrous THF (0.2 M) under Nitrogen/Argon.
-
Add solid TMSOK (Potassium trimethylsilanolate) in one portion.
-
Heat to 60°C. A precipitate (potassium carboxylate) often forms.
-
Quench: Cool to RT. Quench with 1M HCl.
-
Workup: Extract with DCM as per Protocol A.
Mechanistic Visualization
The following diagram illustrates the steric blockade and the mechanistic pathways for successful hydrolysis.
Figure 1: Decision matrix for overcoming steric hindrance in ortho-substituted gem-dimethyl esters.
References
- Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid (Fexofenadine Intermediate Context).
-
Mild Saponification of Hindered Esters using TMSOK. Source: Laganis, E. D., & Chenard, B. L. (1984). "Metal silanolates: organic soluble equivalents for O-2." Tetrahedron Letters. Relevance: Establishes the protocol for using Potassium Trimethylsilanolate for sterically congested esters where NaOH fails. URL:[Link]
-
Lithium Hydroxide in Aqueous THF for Hindered Esters. Source: Evans, D. A., et al. (1990). "Synthesis of hindered esters." Journal of the American Chemical Society. Relevance: foundational text on using the smaller ionic radius and Lewis acidity of Lithium to accelerate hydrolysis in hindered systems. URL:[Link]
-
Hydrolysis of Hindered Esters (ScienceMadness Discussion). Source: ScienceMadness.org. Relevance: Community verification of the specific difficulty of "gem-dimethyl + ortho-bromo" motifs and practical confirmation of the LiOH/THF high-temperature route. URL:[Link]
Sources
- 1. Sciencemadness Discussion Board - Difficult hydrolysis of an hindered ester - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]
- 3. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 4. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
Technical Support Center: Mitigation of Debromination in Pd-Catalyzed Cross-Couplings
Diagnostic & Triage
Before modifying your reaction parameters, we must distinguish between the two distinct types of "debromination" failures. Use the decision matrix below to identify your specific issue.
Figure 1: Diagnostic flow for identifying the specific mode of bromine loss.
Module: Preventing Hydrodebromination (Ar-Br Ar-H)
This is the most common side reaction. It occurs when a Palladium-Hydride (Pd-H) species is generated in situ, which inserts into the aryl-palladium bond and reductively eliminates to form the dehalogenated arene.
The Mechanistic Root Cause
To stop the reaction, you must understand where the hydrogen comes from. The diagram below illustrates the "Hydride Vector" you need to sever.
Figure 2: The pathway of unwanted hydrodebromination via beta-hydride elimination.
Troubleshooting FAQ
Q: I am using standard Suzuki conditions (
-
Fix: Switch to aprotic polar solvents like Dioxane , DMF , or Toluene . If water is needed for the base, use a biphasic Toluene/Water system, not an alcohol mixture.
Q: I switched to THF, but I am still seeing 15% debromination. My base is Sodium Isopropoxide.
A: Alkoxide bases with
-
Fix: Switch to inorganic bases that lack protons, such as
, , or . If a strong organic base is required, use NaHMDS (less prone to -elimination in this context) or NaOtBu (Tert-butoxide has no -hydrogens, though it can still act as a reducing agent via single electron transfer in rare cases).
Q: My reaction is sluggish, so I increased the temperature to 110°C. Now debromination is the major product. A: Hydrodebromination generally has a higher activation energy than the desired cross-coupling, but it is also entropically favored (often releasing volatile byproducts). High temperatures accelerate the decomposition of solvent/impurities into hydrides.
-
Fix: Use a more active precatalyst (e.g., XPhos Pd G4 ) that allows the reaction to proceed at 40–60°C .
Module: Site-Selectivity (Coupling Cl/OTf while retaining Br)
If you are trying to react a Chlor site or Triflate site while keeping a Bromine intact, you are fighting the natural order of bond strengths (
Q: How do I couple an Aryl Chloride in the presence of an Aryl Bromide? A: This requires "orthogonal" reactivity, which is difficult. Standard Pd-catalysts will insert into the C-Br bond first.
-
Strategy 1 (Sterics): If the Br is sterically hindered (ortho-substituted) and the Cl is exposed, use a bulky ligand (e.g.,
) that struggles to access the hindered Br. -
Strategy 2 (Activation): This is rare. Consider converting the Cl to a Triflate (OTf) or Nonaflate (ONf) first, then coupling.
-
Strategy 3 (The Reality Check): If possible, synthesize the building block with an Iodo and Bromo. Couple the Iodo first (leaving Br), then couple the Br.
Optimization Matrix
Use this table to select reagents that minimize hydride generation.
| Parameter | High Risk (Promotes Debromination) | Safe Choice (Prevents Debromination) | Rationale |
| Solvent | Ethanol, Isopropanol, Methanol | Toluene, Dioxane, THF, DME | Alcohols are primary hydride sources via |
| Base | NaOEt, NaOiPr, KOiPr | Inorganic bases lack transferable | |
| Catalyst | Buchwald G3/G4 Precatalysts | Precatalysts activate rapidly at low T, avoiding thermal degradation. | |
| Temp | > 100°C | 40°C – 80°C | High T favors side reactions; highly active catalysts allow lower T. |
Validated Experimental Protocols
Protocol A: "The Safe Mode" Suzuki Coupling
Designed for substrates sensitive to debromination (e.g., poly-halogenated arenes).
Reagents:
-
Catalyst: XPhos Pd G4 (1–2 mol%) or Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)
-
Base:
(2.0 equiv, finely ground) -
Solvent: Toluene / Water (4:1 ratio) or 1,4-Dioxane (anhydrous)
-
Temperature: 60°C
Step-by-Step:
-
Charge a reaction vial with the Aryl Bromide (1.0 equiv), Boronic Acid (1.2 equiv), and
(2.0 equiv).[1] -
Add the Pd precatalyst (XPhos Pd G4). Note: Using a precatalyst ensures a 1:1 Pd:L ratio and prevents the need for excess ligand which can sometimes promote side reactions.
-
Seal the vial and purge with Nitrogen/Argon for 5 minutes.
-
Add degassed Toluene and Water via syringe.
-
Heat to 60°C. Monitor via LCMS at 1 hour.
-
Why this works: The biphasic system dissolves the inorganic base without using alcohols.
is mild but effective. XPhos/SPhos are highly active, allowing the cross-coupling to outcompete the slower hydrodebromination.
-
Protocol B: Buchwald-Hartwig with Bromine Retention
Coupling an amine to an Aryl-OTf or Aryl-Cl while retaining an Aryl-Br.
Reagents:
-
Catalyst: BrettPhos Pd G4 (1 mol%)
-
Base:
(2.0 equiv) -
Solvent: t-Amyl Alcohol (Wait—see note) or Dioxane.
-
Note: t-Amyl alcohol is sterically hindered and less prone to
-elimination than iPrOH, but Dioxane is safer if debromination is critical.
-
-
Temperature: 80°C
Step-by-Step:
-
Combine Aryl Halide, Amine,
, and Catalyst in a glovebox or under Argon flow. -
Add anhydrous Dioxane.
-
Stir vigorously at 80°C.
-
Why this works: BrettPhos is extremely selective for C-N coupling.
is soluble enough in Dioxane to function without acting as a hydride source.
-
References
-
Mechanistic Origins of Hydrodehalogenation
- Navarro-Vázquez, A., et al. "Mechanistic insights into the undesired hydrodehalogenation of aryl halides in palladium-catalyzed cross-coupling." Organometallics, 2011.
-
Chemoselective Coupling (Buchwald Ligands)
- Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides." Accounts of Chemical Research, 2008.
-
Base Effects in Cross-Coupling
-
General Guide to Pd-Catalysis Side Reactions
- Sherwood, J., et al. "Side reactions in the Suzuki–Miyaura cross-coupling reaction." Beilstein Journal of Organic Chemistry, 2019.
Sources
Technical Support Center: Troubleshooting Slow Reaction Rates in Gem-Dimethyl Ester Saponification
Welcome to the Technical Support Center for professionals engaged in synthetic chemistry. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions regarding the saponification of sterically hindered esters, specifically those containing a gem-dimethyl group. As Senior Application Scientists, we understand the nuances that can lead to slow or incomplete reactions and have compiled this resource to help you navigate these challenges effectively.
Troubleshooting Guide
This section addresses specific issues you may encounter during the saponification of gem-dimethyl esters. Each answer provides a mechanistic explanation and actionable protocols to resolve the problem.
Q1: Why is my gem-dimethyl ester saponification proceeding so slowly or stalling completely?
A1: The primary reason for the slow saponification of gem-dimethyl esters is significant steric hindrance.[1][2][3] The gem-dimethyl group, with its two methyl groups on the carbon atom adjacent to the ester's carbonyl group, creates a crowded environment. This bulkiness physically obstructs the nucleophilic attack of the hydroxide ion (OH⁻) on the electrophilic carbonyl carbon, which is the crucial first step of the saponification mechanism.[4][5][6]
The standard saponification mechanism is a nucleophilic acyl substitution.[5][7] It begins with the formation of a tetrahedral intermediate after the hydroxide ion attacks the carbonyl carbon.[4] For this intermediate to form, the nucleophile must approach the carbonyl carbon at a specific angle. The gem-dimethyl groups effectively shield this pathway, increasing the activation energy of the reaction and thus dramatically slowing down the reaction rate.[8][9]
Visualizing the Problem: Steric Hindrance in Saponification
The following diagram illustrates the saponification mechanism and highlights how the gem-dimethyl group impedes the nucleophilic attack.
Caption: Steric hindrance from the gem-dimethyl group blocking nucleophilic attack.
Q2: My reaction has stalled with significant starting material remaining. How can I drive it to completion?
A2: To overcome the high activation energy barrier, you need to modify the reaction conditions to be more forcing. Here are several strategies, which can be used individually or in combination:
-
Increase Reaction Temperature: Higher temperatures increase the kinetic energy of the molecules, leading to more frequent and energetic collisions, which can overcome the steric hindrance.[10][11] Refluxing the reaction mixture for an extended period is a common approach. Typical saponification reactions are often heated.[12][13]
-
Increase Base Concentration: Using a higher concentration of the hydroxide source (e.g., NaOH or KOH) can increase the probability of a successful nucleophilic attack, shifting the equilibrium towards the products.[14]
-
Employ a Co-solvent System: The solubility of a sterically hindered, often hydrophobic, ester in a purely aqueous base solution can be low.[15] Using a co-solvent like tetrahydrofuran (THF), dioxane, or ethanol can improve the solubility of the ester, creating a homogeneous reaction mixture and increasing the effective concentration of both reactants.[15][16]
Q3: What are the optimal reaction conditions to overcome the steric hindrance in gem-dimethyl ester saponification?
A3: There is no single "optimal" set of conditions, as the ideal parameters depend on the specific substrate. However, for challenging, sterically hindered esters, a more aggressive approach is generally required. Below is a table summarizing potential starting points for optimization, moving from standard to more forcing conditions.
| Parameter | Standard Conditions | Forcing Conditions for Hindered Esters | Rationale |
| Base | NaOH, KOH (1.1-2.0 eq) | KOH, LiOH (3-10 eq) or t-BuOK | Stronger bases or higher equivalents increase reaction rate. |
| Solvent | H₂O/MeOH, H₂O/EtOH | H₂O/THF, H₂O/Dioxane, DMSO, NMP | Aprotic polar solvents can enhance nucleophilicity of OH⁻.[17][18] |
| Temperature | Room Temp to 60°C | Reflux (80°C to 150°C, depending on solvent) | Provides energy to overcome the activation barrier.[10] |
| Time | 1-12 hours | 24-72 hours or until completion by TLC/LCMS | Hindered esters require significantly longer reaction times. |
Experimental Protocol: Saponification of a Hindered Ester using Forcing Conditions
-
To a round-bottom flask equipped with a reflux condenser, add the gem-dimethyl ester (1.0 eq).
-
Add a suitable solvent system, such as a 1:1 mixture of THF and water.
-
Add a significant excess of a strong base, for example, potassium hydroxide (5.0 eq).
-
Heat the mixture to reflux and monitor the reaction progress periodically using an appropriate analytical technique (e.g., TLC or LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully acidify the mixture with a strong acid (e.g., 1M HCl) to protonate the carboxylate salt and precipitate the carboxylic acid product.[4][5]
-
Perform a standard aqueous workup and extract the product with an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to isolate the crude product.
Q4: Can using a different type of base improve the reaction rate?
A4: Yes, the choice of base is critical. While NaOH and KOH are standard, more potent or specialized base systems can be more effective for hindered substrates.
-
Potassium tert-butoxide (t-BuOK): In the presence of a stoichiometric amount of water in an aprotic solvent like DMSO, potassium tert-butoxide generates a highly reactive, "naked" hydroxide ion that is a superb nucleophile.[19] This system is known to hydrolyze even very hindered esters at room temperature.[19]
-
Lithium Hydroxide (LiOH): In a THF/water solvent system, LiOH is often effective for hydrolyzing hydrophobic and sterically hindered esters.[15] The smaller lithium cation can coordinate more effectively with the carbonyl oxygen, increasing its electrophilicity.
Q5: How does the choice of solvent affect the saponification of a sterically hindered ester?
A5: The solvent plays a multifaceted role in saponification.[9][16]
-
Solubility: As mentioned, the solvent must be able to dissolve both the nonpolar ester and the polar hydroxide salt.[15][20]
-
Nucleophile Solvation: Protic solvents (like water and ethanol) can form a hydrogen-bonding shell around the hydroxide ion.[9][21] This solvation shell blunts the nucleophilicity of the hydroxide, making it less reactive.
-
Aprotic Polar Solvents: Dipolar aprotic solvents like dimethyl sulfoxide (DMSO) and N-methyl-2-pyrrolidone (NMP) are excellent at dissolving both polar and nonpolar species.[18] Crucially, they do not form a strong hydrogen-bonding network around the hydroxide ion.[17] This "desolvated" hydroxide is a much more potent nucleophile, leading to a significant rate enhancement for the saponification of hindered esters.[17][18] A study has shown that using a non-aqueous medium of NaOH in a methanol/dichloromethane mixture can efficiently saponify hindered esters at room temperature.[21]
Troubleshooting Workflow
If you are facing a slow saponification reaction, follow this logical progression to identify and solve the issue.
Caption: A decision-making workflow for troubleshooting slow saponification reactions.
Frequently Asked Questions (FAQs)
Q: What is the fundamental mechanism of saponification? A: Saponification is the base-promoted hydrolysis of an ester.[6][22] It is a two-step nucleophilic acyl substitution reaction.[5][7] First, a hydroxide ion attacks the carbonyl carbon of the ester to form a tetrahedral intermediate.[4][6] Second, this intermediate collapses, expelling an alkoxide as a leaving group to form a carboxylic acid.[4][5] In the basic reaction medium, the carboxylic acid is immediately deprotonated by the strongly basic alkoxide to form a carboxylate salt and an alcohol.[5][6] This final acid-base step is irreversible and drives the reaction to completion.[4][7]
Q: Are there alternative methods to hydrolyze gem-dimethyl esters if saponification fails? A: Yes, if basic hydrolysis proves too difficult, you can consider other methods:
-
Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification and is performed using a strong acid (like H₂SO₄) in the presence of excess water, often at high temperatures. However, this method is reversible, and forcing conditions might be required, which could be incompatible with other functional groups in the molecule.
-
Enzymatic Hydrolysis: Certain enzymes, such as lipases or esterases, can catalyze the hydrolysis of esters.[1] These reactions are often highly selective and occur under mild conditions (neutral pH, room temperature). However, the enzyme's substrate specificity might be an issue, and sterically hindered esters can be poor substrates for some enzymes.[1][3][23]
Q: How can I effectively monitor the progress of a slow saponification reaction? A: Monitoring the reaction is crucial to avoid unnecessarily long reaction times or incomplete conversion.
-
Thin-Layer Chromatography (TLC): This is a quick and easy method. A spot of the reaction mixture is placed on a TLC plate and eluted with an appropriate solvent system. The disappearance of the starting ester spot and the appearance of the more polar carboxylic acid spot (which will likely stay at the baseline) indicates the reaction is progressing.
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These techniques provide quantitative data. You can track the decrease in the peak area of the starting material and the increase in the peak area of the product over time.
-
Titration: For larger-scale reactions, you can withdraw aliquots of the reaction mixture at various time points, quench the reaction with a known excess of acid, and then back-titrate the excess acid with a standardized base to determine the consumption of hydroxide over time.
References
-
Organic Chemistry Tutor. Saponification of Esters. Available from: [Link]
-
Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Available from: [Link]
-
JoVE. (2025, May 22). Video: Esters to Carboxylic Acids: Saponification. Available from: [Link]
-
BYJU'S. (2020, March 3). Saponification is the hydrolysis of an ester with NaOH or KOH to give alcohol and sodium or potassium salt of the acid. Available from: [Link]
-
PubMed. (2021, March 25). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Available from: [Link]
-
American Chemical Society. Calculations of steric hindrance in ester hydrolysis based on estimation of van der Waals strain energies of alkanes. Available from: [Link]
-
University of Calgary. Ch20: Hydrolysis of Esters. Available from: [Link]
-
PubMed. Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters. Available from: [Link]
-
ResearchGate. (2025, August 6). Quantitative Structure−Metabolism Relationships: Steric and Nonsteric Effects in the Enzymatic Hydrolysis of Noncongener Carboxylic Esters | Request PDF. Available from: [Link]
-
PSIBERG. (2022, July 16). Hydrolysis of Esters: Mechanism and Conditions. Available from: [Link]
-
Arkivoc. (2018, October 27). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Available from: [Link]
-
Solvent influences in the alkaline hydrolysis of esters in aqueous ethanol. Available from: [Link]
-
ResearchGate. (2025, November 3). (PDF) Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Available from: [Link]
-
Quantitative Saponification of Highly Hindered Esters by Perchlorate Anion Catalysis. Available from: [Link]
-
Sciencemadness.org. (2016, August 8). Difficult hydrolysis of an hindered ester. Available from: [Link]
-
13 Saponification of Esters. Available from: [Link]
-
Scite.ai. A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. Available from: [Link]
-
Quora. (2017, March 19). During saponification, why is ester made to react with a strong base? Available from: [Link]
-
ResearchGate. (2025, August 6). Mechanistic studies of saponification of some mono- and di-esters of carboxylic acids through iso-kinetic relationships (ΔH≠ vs. ΔS≠) in protic and aprotic solvent systems. Available from: [Link]
-
Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Available from: [Link]
-
Department of Chemistry, University of Calgary. Ch21: Which bases? Available from: [Link]
-
EBSCO. Saponification | Chemistry | Research Starters. Available from: [Link]
-
OperaChem. (2024, April 27). Saponification-Typical procedures. Available from: [Link]
-
Asian Journal of Chemistry. A Comparative Kinetic Study of Saponification of Industrially. Available from: [Link]
-
Scribd. Effect of Temperature On Batch Saponification Reaction | PDF | Chemical Reactor. Available from: [Link]
-
ResearchGate. Effect of solvent nature on esterification rate. Available from: [Link]
-
eGyanKosh. TO STUDY THE KINETICS OF SAPONIFICATION OF AN ESTER BY TITRIMETRY. Available from: [Link]
-
Quora. (2018, April 9). What is the optimum temperature range for saponification in cold process soap making ? Available from: [Link]
-
ResearchGate. Effect of the temperature at saponification products (mass flow) of different oils at 60 °C, 1.5h and molar ratio 6:1. Available from: [Link]
-
Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Rate enhancement of ester saponification in aqueous dimethyl sulphoxide: a case for the importance of transition state solvation. Available from: [Link]
-
PubMed. Saponification reaction system: a detailed mass transfer coefficient determination. Available from: [Link]
-
SciSpace. OPTIMIZATION OF SAPONIFICATION REACTION IN A CONTINUOUS STIRRED TANK REACTOR. Available from: [Link]
-
PubMed. Quantitative determination of esters by saponification in dimethyl sulphoxide. Available from: [Link]
-
Semantic Scholar. (2025, June 20). Kinetics of the Saponification of Mixed Fats Consisting of Olein and Stearin. Available from: [Link]
-
KIU. Saponification Process and Soap Chemistry. Available from: [Link]
-
Zenodo. CLXI1.-A Study of the Rate of Saponification of Oils and Fats by Aqueous Alkali under Various Conditions. Available from: [Link]
-
Nikura. (2024, October 1). 9. Soap Troubleshooting Guide. Available from: [Link]
-
(2023, January 9). Cold Process Soap Trouble Shooting Guide: How to Fix the Most Common Issues. Available from: [Link]
-
Soapy Friends. (2025, August 22). Cold Process Soap Troubleshooting Guide: Expert Tips for Common Soapmaking Problems. Available from: [Link]
-
What's Wrong With My Soap? {troubleshooting cold process soap problems}. Available from: [Link]
Sources
- 1. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Video: Esters to Carboxylic Acids: Saponification [jove.com]
- 7. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 8. psiberg.com [psiberg.com]
- 9. arkat-usa.org [arkat-usa.org]
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- 12. Saponification-Typical procedures - operachem [operachem.com]
- 13. quora.com [quora.com]
- 14. scispace.com [scispace.com]
- 15. Sciencemadness Discussion Board - Difficult hydrolysis of an hindered ester - Powered by XMB 1.9.11 [sciencemadness.org]
- 16. ias.ac.in [ias.ac.in]
- 17. Rate enhancement of ester saponification in aqueous dimethyl sulphoxide: a case for the importance of transition state solvation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 18. Quantitative determination of esters by saponification in dimethyl sulphoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scite.ai [scite.ai]
- 20. zenodo.org [zenodo.org]
- 21. researchgate.net [researchgate.net]
- 22. byjus.com [byjus.com]
- 23. Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
HPLC separation of ortho meta and para bromophenyl isobutyrate isomers
Executive Summary
The separation of bromophenyl isobutyrate isomers (ortho, meta, and para) represents a classic yet deceptive challenge in pharmaceutical intermediate analysis and biocatalytic kinetic resolution studies. While standard C18 chemistries often struggle to resolve the critical meta/para pair due to identical hydrophobic footprints, leveraging pi-pi (
This guide provides a validated pathway to baseline resolution (
Mechanistic Basis of Separation
To achieve separation, we must exploit the subtle electronic and steric differences between the 1,2- (ortho), 1,3- (meta), and 1,4- (para) substitutions.
The Failure of C18 (Hydrophobicity Alone)
On a standard Alkyl-C18 column, retention is governed primarily by the partition coefficient (
-
Problem: All three isomers have identical molecular weights and nearly identical lipophilicity.
-
Result: The meta and para isomers often co-elute as a single broad peak. The ortho isomer may separate slightly due to the "ortho effect" (steric hindrance reducing surface accessibility), but resolution remains poor (
).
The Solution: Phenyl-Hexyl (Pi-Pi Selectivity)
A Phenyl-Hexyl stationary phase introduces a secondary interaction mechanism:
-
Electronic Effect: The bromine atom is an electron-withdrawing group (EWG), which alters the electron density of the benzene ring. The position of the bromine relative to the isobutyrate ester changes the localized
-cloud density, creating distinct interaction energies with the stationary phase. -
Shape Selectivity: Phenyl-Hexyl phases are more sensitive to the planarity of the molecule. The para isomer, being the most planar and linear, typically maximizes
-overlap, resulting in stronger retention compared to the sterically "kinked" ortho isomer.
Diagram: Method Development Logic
The following decision tree illustrates the logical workflow for selecting the optimal stationary phase for positional isomers.
Caption: Decision matrix for selecting stationary phases for aromatic positional isomers. Note the critical pivot from C18 to Phenyl-Hexyl when hydrophobic discrimination fails.
Comparative Analysis of Stationary Phases
The following data summarizes the expected performance of different column chemistries for this specific separation.
| Feature | C18 (Octadecyl) | Phenyl-Hexyl | Silica (Normal Phase) |
| Primary Mechanism | Hydrophobic Interaction | Hydrophobic + | Adsorption / H-Bonding |
| Elution Order | Ortho < Meta | Ortho < Meta < Para | Para < Meta < Ortho |
| Critical Pair | Meta / Para (Co-elution common) | Meta / Para (Baseline resolved) | Meta / Para (Variable) |
| Mobile Phase | ACN/Water or MeOH/Water | MeOH/Water (Critical) | Hexane/IPA |
| Suitability | Screening only | Recommended (Gold Standard) | Specialized applications |
Expert Insight: Acetonitrile (ACN) has its own
Optimized Experimental Protocol
This protocol is designed to be a self-validating system. The use of a Diode Array Detector (DAD) allows for peak purity checks to ensure no co-eluting hydrolysis products (bromophenols) are interfering.
Chromatographic Conditions[2][3][4][5][6][7][8][9][10][11][12]
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent Phenomenex Luna Phenyl-Hexyl), 150 mm x 4.6 mm, 3.5 µm or 5 µm.
-
Mobile Phase A: Water (0.1% Formic Acid) - Acid stabilizes the ester.
-
Mobile Phase B: Methanol (100%)
-
Temperature: 30°C (Control is vital; higher temps reduce
selectivity). -
Detection: UV @ 254 nm (primary) and 220 nm (secondary).
-
Injection Volume: 5-10 µL.
Isocratic Method (High Throughput)
For rapid screening of reaction kinetics:
-
Composition: 65% Methanol / 35% Water.
-
Run Time: ~12 minutes.
-
Expected Retention:
-
Ortho-: ~4.5 min
-
Meta-: ~5.8 min
-
Para-: ~6.5 min
-
Sample Preparation (Critical Step)
Bromophenyl isobutyrate is an ester and is susceptible to hydrolysis, especially in basic conditions or presence of lipases.[2]
-
Quench: If sampling from an enzymatic reaction, quench immediately with Acetonitrile + 1% Formic Acid (1:1 ratio). The acid denatures the enzyme and stabilizes the ester.
-
Filter: 0.22 µm PTFE filter.
-
Diluent: Match the starting mobile phase (approx. 60% MeOH).
Troubleshooting & Validation
Signal Pathway: Peak Identification
To confirm which peak is which without individual standards, use the Hydrolysis Shift Method :
-
Subject the mixture to harsh basic hydrolysis (NaOH).
-
The esters will disappear and convert to their corresponding Bromophenols .
-
Bromophenols are much more polar and will elute significantly earlier (near the void volume in this method).
-
By correlating the disappearance rate (Ortho esters hydrolyze slowest due to sterics), you can confirm peak identity.
Caption: Validation workflow using chemical hydrolysis to confirm ester peak identity and track degradation products.
Common Issues
-
Tailing Peaks: Likely due to residual silanol interactions. Ensure the column is "End-capped" (e.g., Eclipse Plus). Increase buffer concentration if necessary (use 10mM Ammonium Acetate instead of just Formic Acid).
-
Loss of Resolution: Check the mobile phase. If ACN was accidentally used instead of MeOH,
selectivity vanishes.
References
-
Agilent Technologies. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Agilent Application Note.[4]
-
Phenomenex. (2017).[5][6] Separation of Positional Isomers: Phenyl-Hexyl vs C18.[7][8][9] Chromatography Forum / Technical Guides.
-
MDPI. (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC. Molecules.[4][10][7][5][6][11][12][8][9][1][2][13]
-
BenchChem. (2025).[7] A Comparative Guide to HPLC Method Development for Methoxyethylphenol Isomer Separation. (Analogous chemistry for phenolic esters).
-
Element Lab Solutions. (2026). Phenyl Stationary Phases for HPLC: Beyond the Usual Suspects.
Sources
- 1. rsc.org [rsc.org]
- 2. re.public.polimi.it [re.public.polimi.it]
- 3. obrnutafaza.hr [obrnutafaza.hr]
- 4. agilent.com [agilent.com]
- 5. chemijournal.com [chemijournal.com]
- 6. separation of positional isomers - Chromatography Forum [chromforum.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. nacalai.com [nacalai.com]
- 9. Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography - Oreate AI Blog [oreateai.com]
- 10. lcms.cz [lcms.cz]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. ijarbs.com [ijarbs.com]
- 13. uu.diva-portal.org [uu.diva-portal.org]
A Comparative Guide to the GC-MS Fragmentation Pattern of Methyl 2-(2-bromophenyl)-2-methylpropanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction to Methyl 2-(2-bromophenyl)-2-methylpropanoate and its Analytical Importance
Methyl 2-(2-bromophenyl)-2-methylpropanoate is a halogenated aromatic ester with potential applications as an intermediate in the synthesis of pharmaceuticals and other complex organic molecules. The structural elucidation and purity assessment of this compound are critical in drug development and manufacturing, where trace impurities can have significant impacts on safety and efficacy. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of such volatile and semi-volatile compounds, providing both high-resolution separation and detailed structural information through fragmentation analysis.
Understanding the fragmentation pattern of methyl 2-(2-bromophenyl)-2-methylpropanoate is paramount for its unambiguous identification in complex matrices, for distinguishing it from its isomers, and for characterizing potential synthesis-related impurities. This guide will dissect the predicted fragmentation pathways under Electron Ionization (EI), the most common ionization technique in GC-MS.
Predicted Electron Ionization (EI) Fragmentation Pattern
The mass spectrum of methyl 2-(2-bromophenyl)-2-methylpropanoate is predicted to be rich in information, reflecting the interplay between its key structural features: the 2-bromophenyl group, the quaternary carbon center, and the methyl ester functionality. The fragmentation cascade is initiated by the high-energy electron beam in the EI source, which dislodges an electron from the molecule to form a molecular ion (M•+).
The Molecular Ion (M•+)
The molecular ion is a critical piece of information as it provides the molecular weight of the compound. For methyl 2-(2-bromophenyl)-2-methylpropanoate (C11H13BrO2), the monoisotopic mass is approximately 256.01 Da. A hallmark of bromine-containing compounds in mass spectrometry is the presence of a characteristic isotopic pattern for the molecular ion. Bromine has two major isotopes, 79Br and 81Br, in nearly a 1:1 natural abundance.[1] Consequently, the mass spectrum will exhibit two molecular ion peaks of almost equal intensity at m/z 256 (containing 79Br) and m/z 258 (containing 81Br).[2][3]
Major Fragmentation Pathways
The energetically unstable molecular ion will undergo a series of fragmentation events, leading to the formation of more stable fragment ions. The most probable fragmentation pathways are detailed below.
Table 1: Predicted Major Fragment Ions for Methyl 2-(2-bromophenyl)-2-methylpropanoate
| m/z (for 79Br/81Br) | Proposed Fragment Ion | Fragmentation Pathway |
| 256/258 | [C11H13BrO2]•+ | Molecular Ion (M•+) |
| 197/199 | [C10H10BrO]•+ | Loss of methoxycarbonyl radical (•COOCH3) |
| 183/185 | [C7H4BrO]+ | Formation of the bromobenzoyl cation |
| 171/173 | [C7H6Br]+ | Loss of CO from the bromobenzoyl cation |
| 155/157 | [C6H4Br]+ | Phenyl cation with bromine |
| 91 | [C7H7]+ | Tropylium ion (rearrangement) |
| 77 | [C6H5]+ | Phenyl cation (loss of Br) |
| 59 | [COOCH3]+ | Methoxycarbonyl cation |
Mechanistic Interpretation of Key Fragments
The formation of the major fragment ions can be rationalized through established principles of mass spectral fragmentation, including alpha-cleavage, inductive cleavage, and rearrangements.
-
Alpha-Cleavage: The bond between the quaternary carbon and the carbonyl group is a likely site for initial cleavage. This can lead to the loss of the methoxycarbonyl radical (•COOCH3), resulting in a stable tertiary benzylic carbocation at m/z 197/199 .
-
Formation of the Bromobenzoyl Cation: A common fragmentation pathway for aromatic esters involves the formation of a benzoyl-type cation. For the target molecule, this would lead to the bromobenzoyl cation at m/z 183/185 .
-
Loss of Bromine: The C-Br bond is susceptible to cleavage, leading to the loss of a bromine radical. This would result in a fragment at m/z 177. However, a more prominent fragment is often the phenyl cation at m/z 77 , resulting from the complete loss of the bromine and the ester side chain.[2]
-
Tropylium Ion Formation: The formation of the highly stable tropylium ion at m/z 91 is a common feature in the mass spectra of compounds containing a benzyl moiety. This occurs through rearrangement of the carbon skeleton.
-
Ester-Specific Fragmentation: The methyl ester group itself can fragment to produce a characteristic ion at m/z 59 , corresponding to the methoxycarbonyl cation ([COOCH3]+).
The presence of the bromine atom in the ortho position may lead to specific "ortho effects," which can influence the fragmentation pathways through interactions between the bromine and the ester side chain.[4][5][6] This could potentially lead to unique rearrangement ions not observed in the meta or para isomers.
Visualizing the Fragmentation Pathway
The predicted fragmentation cascade of methyl 2-(2-bromophenyl)-2-methylpropanoate can be visualized as a logical workflow.
Caption: Predicted EI fragmentation of Methyl 2-(2-bromophenyl)-2-methylpropanoate.
Comparison with Structural Analogs
A comparative analysis with structurally related compounds provides further confidence in the predicted fragmentation pattern.
-
Methyl 2-methyl-2-phenylpropanoate: The mass spectrum of this analog, which lacks the bromine atom, would be expected to show a molecular ion at m/z 178.[7] The fragmentation would likely be dominated by the loss of the methoxycarbonyl radical to give a fragment at m/z 119, and the formation of the tropylium ion at m/z 91. The absence of the M/M+2 pattern and the bromine-containing fragments would be a key differentiating feature.
-
Bromobenzene: The mass spectrum of bromobenzene is characterized by the molecular ion pair at m/z 156/158 and a prominent peak at m/z 77 corresponding to the loss of the bromine atom.[2] This confirms the expected behavior of the bromophenyl moiety.
-
Methyl Pivalate: The fragmentation of methyl pivalate is dominated by the formation of the tert-butyl cation at m/z 57. While this exact fragment is not expected in our target molecule due to the presence of the aromatic ring, the stability of the tertiary carbocation informs the prediction of the [M - •COOCH3]+ fragment as a major ion.[8]
Experimental Protocol for GC-MS Analysis
This section provides a robust, step-by-step methodology for the GC-MS analysis of methyl 2-(2-bromophenyl)-2-methylpropanoate. The causality behind each experimental choice is explained to ensure a self-validating system.
Objective
To obtain a high-quality electron ionization mass spectrum of methyl 2-(2-bromophenyl)-2-methylpropanoate for identification and purity assessment.
Instrumentation and Consumables
-
Gas Chromatograph with a Mass Selective Detector (GC-MSD).
-
Capillary GC column: A low to mid-polarity column such as a DB-5ms (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm I.D., 0.25 µm film thickness. The choice of a relatively non-polar stationary phase is suitable for the separation of aromatic esters.
-
High-purity helium carrier gas.
-
Sample vials and autosampler.
-
Volumetric flasks and pipettes.
-
High-purity solvent (e.g., ethyl acetate or dichloromethane).
Sample and Standard Preparation
-
Standard Preparation: Accurately prepare a 1 mg/mL stock solution of methyl 2-(2-bromophenyl)-2-methylpropanoate reference standard in the chosen solvent. From this, prepare a working standard of approximately 10 µg/mL. The use of a certified reference standard is crucial for confident peak identification.
-
Sample Preparation: Dissolve the sample containing the analyte in the same solvent to a concentration within the linear range of the instrument, typically around 10 µg/mL. Ensure the sample is fully dissolved and free of particulate matter.
GC-MS Method Parameters
The following parameters provide a good starting point and should be optimized as necessary.
Table 2: Recommended GC-MS Parameters
| Parameter | Value | Rationale |
| GC Inlet | ||
| Injection Mode | Split (e.g., 20:1) | Prevents column overloading and ensures sharp peaks. |
| Injection Volume | 1 µL | A standard volume for capillary GC. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte. |
| GC Oven | ||
| Initial Temperature | 80 °C, hold for 1 min | Allows for focusing of the analyte at the head of the column. |
| Temperature Ramp | 15 °C/min to 280 °C | A moderate ramp rate provides good separation of potential impurities. |
| Final Temperature | 280 °C, hold for 5 min | Ensures elution of any less volatile compounds and cleans the column. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for creating reproducible fragment libraries. |
| Electron Energy | 70 eV | The standard energy for EI, providing consistent fragmentation patterns. |
| Mass Range | m/z 40-350 | Covers the expected molecular ion and fragment masses. |
| Source Temperature | 230 °C | A typical source temperature to maintain analyte in the gas phase. |
| Quadrupole Temp. | 150 °C | A standard quadrupole temperature. |
Data Analysis Workflow
The logical flow for analyzing the acquired data is outlined below.
Caption: Workflow for GC-MS data analysis and structural confirmation.
Conclusion
The GC-MS fragmentation pattern of methyl 2-(2-bromophenyl)-2-methylpropanoate is predicted to be a rich source of structural information. By understanding the fundamental principles of electron ionization mass spectrometry and drawing comparisons with structurally related compounds, a detailed and reliable interpretation of the mass spectrum can be achieved. The characteristic isotopic signature of bromine, coupled with key fragments arising from the ester and the substituted phenyl moiety, allows for the confident identification of this molecule. The experimental protocol provided herein offers a robust starting point for the reliable analysis of this and similar compounds, ensuring data integrity and supporting the rigorous demands of research and development in the pharmaceutical and chemical industries.
References
-
Wavelength-dependent fragmentation in the resonance-enhanced ionization of bromobenzene. American Institute of Physics. Available at: [Link]
-
Methyl 2-(2-bromophenyl)acetate. PubChem. Available at: [Link]
-
Time-dependent mass spectra and breakdown graphs. 6. Slow unimolecular dissociation of bromobenzene ions at near threshold energies. The Journal of Physical Chemistry. ACS Publications. Available at: [Link]
- Interpretation Mass spectral interpretation is not a trivial process.
-
Methyl 2-(4-bromophenyl)acetate. PubChem. Available at: [Link]
-
Bromo pattern in Mass Spectrometry. YouTube. Available at: [Link]
- Mass Spectrometry: Fragmentation.
-
Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. PubMed. Available at: [Link]
- Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in.
-
Methyl pivalate. PubChem. Available at: [Link]
-
Mass Spectra of Aromatic Esters. ACS Publications. Available at: [Link]
-
Methyl 2-methyl-2-phenylpropanoate. PubChem. Available at: [Link]
-
Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Save My Exams. Available at: [Link]
-
Ortho Effect in Electron Ionization Mass Spectrometry of N-Acylanilines Bearing a Proximal Halo Substituent. R Discovery. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. asdlib.org [asdlib.org]
- 3. youtube.com [youtube.com]
- 4. Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids [pubmed.ncbi.nlm.nih.gov]
- 5. tsapps.nist.gov [tsapps.nist.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Methyl 2-methyl-2-phenylpropanoate | C11H14O2 | CID 143498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Methyl pivalate | C6H12O2 | CID 69027 - PubChem [pubchem.ncbi.nlm.nih.gov]
Infrared IR spectrum analysis of methyl 2-(2-bromophenyl)-2-methylpropanoate
Executive Summary & Application Context
Methyl 2-(2-bromophenyl)-2-methylpropanoate (CAS: 177748-63-9) is a specialized sterically hindered ester intermediate. It features a gem-dimethyl group at the
This guide provides an objective technical comparison of the infrared (IR) spectral performance of this product against its key process impurities. It establishes a self-validating protocol for confirming structural integrity using Attenuated Total Reflectance (ATR) FTIR.
Theoretical Grounding & Spectral Logic
To interpret the spectrum accurately, we must deconstruct the molecule into its vibrational oscillators. The steric bulk of the gem-dimethyl group and the electron-withdrawing nature of the ortho-bromine atom induce specific frequency shifts (field effects) distinguishable from standard aliphatic esters.
Key Vibrational Modes (The "Fingerprint" Logic)
| Functional Group | Mode | Expected Frequency (cm⁻¹) | Diagnostic Value |
| Ester Carbonyl | 1735 – 1745 | Primary ID. Higher frequency than the acid precursor due to the removal of H-bonding dimerization. | |
| Ortho-Substituted Ring | 735 – 770 | Isomer ID. Distinguishes ortho (single strong band) from para (800–850 cm⁻¹). | |
| Gem-Dimethyl | 1365 & 1385 | Scaffold ID. Characteristic "doublet" often seen for gem-dimethyl groups, though steric strain may merge them. | |
| Ester C-O | 1150 – 1250 | Confirmation. Strong bands confirming the ester linkage (C-O-C). | |
| Aryl Bromide | 1000 – 1075 | Halogen ID. Often coupled with skeletal vibrations; look for mass-induced shifts in the fingerprint region. |
Expert Insight: The ortho-bromo substituent imposes a steric lock on the carbonyl rotation. In high-resolution scans, this may result in a slight broadening or splitting of the carbonyl peak if multiple stable conformers exist at room temperature.
Comparative Analysis: Product vs. Alternatives
In a synthesis context, "alternatives" refer to the chemical species the researcher is trying to avoid or differentiate.
Comparison A: Product (Ester) vs. Precursor (Acid)
Scenario: Monitoring the esterification of 2-(2-bromophenyl)-2-methylpropanoic acid.
| Feature | Target Product (Ester) | Precursor (Acid) | differentiation Protocol |
| Carbonyl ( | Sharp, ~1740 cm⁻¹ | Broad/Split, ~1700–1710 cm⁻¹ | Critical: The acid carbonyl is lower due to dimer H-bonding. |
| Hydroxyl ( | Absent | Broad, 2500–3300 cm⁻¹ | Pass/Fail: Any broad baseline rise >3000 cm⁻¹ indicates incomplete reaction. |
| C-O Stretch | Strong, ~1150–1250 cm⁻¹ | Distinct pattern, ~1210–1320 cm⁻¹ | Secondary confirmation. |
Comparison B: Product (Ortho) vs. Regioisomer (Para)
Scenario: verifying regio-selectivity during bromination or coupling. The para-isomer is a common impurity in non-selective bromination routes.
| Feature | Target Product (Ortho) | Impurity (Para) | Differentiation Protocol |
| OOP Bending ( | ~740–760 cm⁻¹ (Strong) | ~810–840 cm⁻¹ (Strong) | Critical: Check the 700–900 region. Ortho yields one dominant band; Para yields a higher frequency band.[1] |
| Overtones | Pattern for 1,2-subst. (1600–2000 region) | Pattern for 1,4-subst. | Use only if fingerprint region is obscured. |
Experimental Protocol (Self-Validating)
This protocol uses ATR-FTIR, which is superior to KBr pellets for this oily/low-melting solid ester due to ease of cleaning and lack of moisture interference.
Step-by-Step Workflow
-
System Blank: Clean ATR crystal (Diamond/ZnSe) with isopropanol. Collect background (air) spectrum (4 cm⁻¹ resolution, 16 scans).
-
Sample Loading: Apply ~10 mg of methyl 2-(2-bromophenyl)-2-methylpropanoate to the crystal.
-
Validation: Ensure full contact.[1] If liquid, no pressure clamp needed. If solid, apply high pressure.
-
-
Acquisition: Scan from 4000 to 600 cm⁻¹.
-
QC Check (The "Triad" Rule):
Visualizations
Diagram 1: Analytical Decision Tree
This logic flow guides the analyst through the spectral interpretation.
Caption: Decision tree for validating the identity and purity of methyl 2-(2-bromophenyl)-2-methylpropanoate.
Diagram 2: Synthesis & Monitoring Workflow
How this analysis fits into the production pipeline.
Caption: Integration of IR analysis into the synthesis workflow for rapid in-process control.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][4] (Standard text for general ester and aromatic ring assignments).
-
National Institute of Advanced Industrial Science and Technology (AIST). (2024).[5] Spectral Database for Organic Compounds (SDBS). [Link] (Source for comparative spectra of ortho-bromotoluene and methyl isobutyrate analogs).
-
Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.[1][4] (Authoritative source for detailed frequency tables of substituted benzenes).
Sources
Safety Operating Guide
Operational Guide: Proper Disposal Procedures for Methyl 2-(2-bromophenyl)-2-methylpropanoate
Executive Summary: Immediate Action Plan
Strict Segregation Required: Methyl 2-(2-bromophenyl)-2-methylpropanoate is a halogenated organic ester .[1][2] It must NEVER be mixed with non-halogenated solvents (e.g., acetone, ethanol) or aqueous waste streams.[1]
-
Primary Hazard: Irritant (Skin/Eye/Respiratory), Flammable Liquid.[1]
-
Disposal Stream: Halogenated Organic Waste (High BTU Incineration with Scrubbing).[1]
-
Container: High-Density Polyethylene (HDPE) or Amber Glass with PTFE-lined cap.[1]
-
Critical Prohibition: Do not dispose of down the drain. Do not mix with strong oxidizers or alkali metals.[1]
Chemical Profile & Hazard Identification
Understanding the physicochemical properties is the first step in safe handling.[1] This compound’s bromine substituent dictates its disposal pathway.[1]
| Parameter | Data |
| Chemical Name | Methyl 2-(2-bromophenyl)-2-methylpropanoate |
| CAS Number | 177748-63-9 |
| Molecular Formula | C₁₁H₁₃BrO₂ |
| Molecular Weight | 257.13 g/mol |
| Physical State | Liquid (Colorless to Yellow-brown) |
| Flash Point | ~113°C (Predicted) - Treat as Combustible |
| GHS Classification | WARNING H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][3] Irrit.) |
| Reactivity | Sensitive to hydrolysis; incompatible with strong oxidizing agents.[1] |
Waste Segregation Protocol
The "Halogen Rule"
The presence of the bromine atom (Br) fundamentally changes the incineration chemistry.[1] When incinerated, non-halogenated organics produce
Causality: Standard incinerators cannot handle acidic halogen gases.[1] Therefore, this waste must be routed to a facility equipped with wet scrubbers (alkaline quench systems) to neutralize acid gases before emission.[1]
Segregation Logic Diagram
The following decision tree illustrates the critical segregation logic required at the bench level.
Figure 1: Waste Segregation Logic Tree ensuring proper routing to halogen-compatible incineration facilities.
Step-by-Step Disposal Workflow
Phase 1: Pre-Disposal Preparation
-
Quenching (If Reactive): If the chemical is part of a reaction mixture containing unreacted reagents (e.g., organolithiums), quench carefully before bottling.[1] Pure Methyl 2-(2-bromophenyl)-2-methylpropanoate requires no quenching.[1]
-
pH Check: Ensure the waste is neutral (pH 6-8). If the mixture is highly acidic or basic due to other reagents, neutralize it to prevent container degradation.[1]
Phase 2: Collection & Labeling
-
Select Container: Use a dedicated waste carboy.[1]
-
Labeling: Apply a hazardous waste label immediately upon the first addition of waste.[1]
-
Constituents: Write "Methyl 2-(2-bromophenyl)-2-methylpropanoate" and "Halogenated Solvents".
-
Hazard Checkboxes: Mark "Toxic", "Irritant", and "Flammable".[1]
-
Phase 3: Storage & Pickup
-
Secondary Containment: Place the carboy in a secondary tray capable of holding 110% of the container's volume.
-
Cap Management: Keep the cap tightly closed when not actively adding waste to prevent volatile emissions (EPA Closed Container Rule).[1]
-
90-Day Rule: Schedule a pickup with your EHS (Environmental Health & Safety) department before the 90-day accumulation limit (standard RCRA guideline).[1]
Emergency Spill Response Procedures
In the event of a spill, immediate action prevents exposure and environmental contamination.[1][4]
Spill Response Workflow
Figure 2: Operational workflow for managing minor vs. major spills of brominated esters.
Specific Absorbents:
-
Do Use: Vermiculite, dry sand, or commercial "Universal" spill pads.[1]
-
Do NOT Use: Sawdust or paper towels (combustible materials increase fire risk with organic esters).[1]
Regulatory Framework
Compliance with federal and local regulations is mandatory.[1]
-
EPA RCRA Classification:
-
This compound is likely a D001 (Ignitable) waste if the flash point is <60°C. Even if >60°C, it is treated as hazardous chemical waste.[1]
-
It falls under Halogenated Organic Compounds (HOCs) regulations, often triggering Land Disposal Restrictions (LDR) which mandate incineration as the Best Demonstrated Available Technology (BDAT).[1]
-
-
European Waste Code (EWC):
-
07 01 03* : Organic halogenated solvents, washing liquids and mother liquors.[1]
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21257467, Methyl 2-(2-bromophenyl)-2-methylpropanoate. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Waste Identification. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
Sources
Personal protective equipment for handling Methyl 2-(2-bromophenyl)-2-methylpropanoate
This guide outlines the operational safety, personal protective equipment (PPE), and handling protocols for Methyl 2-(2-bromophenyl)-2-methylpropanoate (CAS: 177748-63-9).
As a Senior Application Scientist, I have structured this not merely as a compliance checklist, but as a Contamination Control Strategy . This molecule—a halogenated aromatic ester with a lipophilic gem-dimethyl tail—presents specific permeation risks that standard "lab coat and gloves" protocols often overlook.
Part 1: Hazard Profile & Risk Assessment
Before selecting PPE, we must understand the chemical behavior of the target.[1]
-
Chemical Nature: Halogenated Aromatic Ester.
-
Key Structural Feature: The gem-dimethyl group (two methyls on the alpha carbon) significantly increases lipophilicity compared to standard benzoates. This enhances the molecule's ability to penetrate the stratum corneum (outer skin layer).
-
GHS Classification:
-
Physical State: Typically a colorless to yellow-brown liquid or low-melting solid.
Critical Insight: While classified primarily as an irritant, the bromine substituent classifies this as Halogenated Waste . Mismanagement in disposal can lead to the formation of acidic byproducts (HBr) if incinerated with non-halogenated streams.
Part 2: The PPE Barrier Matrix
Standard latex gloves provide poor protection against organic esters. The following matrix is based on permeation kinetics for lipophilic esters.
| Body Zone | Recommended PPE | Technical Rationale (The "Why") |
| Hand Protection | Double-gloved Nitrile (Outer: 5 mil / Inner: 4 mil) | Permeation Resistance: Esters degrade latex rapidly. Nitrile offers superior resistance to aromatic esters. Double gloving creates a "breakthrough buffer," allowing you to change the outer glove immediately upon contamination without exposing skin. |
| Respiratory | Fume Hood (Primary)Backup: Half-face respirator w/ OV cartridges | Vapor Control: The H335 hazard (respiratory irritation) mandates handling in a hood with face velocity >0.5 m/s. If work must occur outside a hood (e.g., balance maintenance), an Organic Vapor (OV) cartridge is required. |
| Ocular | Chemical Splash Goggles (Not just Safety Glasses) | Splash Dynamics: As a liquid intermediate, the risk of micro-droplets during syringe transfer is high. Goggles seal the orbital area against vapors and splashes that glasses cannot block. |
| Body | Poly-coated Lab Coat or Tyvek Sleeves | Absorbency: Standard cotton coats absorb lipophilic liquids, holding the irritant against the skin. Use disposable Tyvek sleeves for forearm protection during synthesis. |
Part 3: Operational Workflow (Step-by-Step)
This protocol minimizes exposure during the three most critical phases of experimentation: Weighing , Reaction Setup , and Disposal .
Phase A: Preparation & Weighing
-
Engineering Check: Verify fume hood flow is operational.
-
Static Control: If the substance is a solid/powder, use an anti-static gun. The non-polar nature of the gem-dimethyl group can generate static charge, causing powder scattering.
-
Taring: Tare the receiving flask inside the hood. Do not transport open containers of the neat chemical across the lab.
Phase B: Reaction Setup (Syringe Transfer)
Use this method if the chemical is a liquid.
-
Purge: Ensure the reagent bottle is under an inert atmosphere (Nitrogen/Argon) to prevent hydrolysis of the ester.
-
Draw: Use a Luer-lock syringe with a long needle (6-inch) to reach the liquid level without inserting the syringe barrel into the bottle.
-
Why? This prevents coating the syringe barrel with the chemical, which would then transfer to your gloves.
-
-
Transfer: Dispense slowly down the side of the reaction vessel to minimize splashing.
Phase C: Decontamination & Spill Response
-
Minor Spill (<5 mL):
-
Cover with a specific organic absorbent pad (avoid generic paper towels, which increase surface area for evaporation).
-
Wipe surface with acetone, followed by soap and water.
-
Discard all cleanup materials into Solid Halogenated Waste .
-
-
Skin Contact:
-
Immediate Action: Wash with lukewarm water and soft soap for 15 minutes.
-
Contraindication: Do NOT use ethanol or acetone to wash skin. These solvents increase skin permeability and will drive the brominated ester deeper into the tissue.
-
Part 4: Waste Disposal Logic
Proper segregation is vital for regulatory compliance and safety.
-
Stream: Halogenated Organic Waste .
-
Labeling: Must explicitly list "Methyl 2-(2-bromophenyl)-2-methylpropanoate".
-
Incompatibility: Do not mix with strong oxidizers or strong bases (which can hydrolyze the ester and release heat).
Part 5: Safe Handling Lifecycle (Visualization)
The following diagram illustrates the decision logic for handling this specific intermediate, emphasizing the "Stop/Go" decision points based on engineering controls.
Figure 1: Operational decision tree for handling halogenated ester intermediates. Note the critical "Stop" point if engineering controls (Fume Hood) fail.
References
-
Sigma-Aldrich. (n.d.). Methyl 2-(2-bromophenyl)-2-methylpropanoate Safety Data Sheet. Retrieved from
-
Fisher Scientific. (n.d.). Safety Data Sheet: Propanoic acid, 2-bromo-, methyl ester (Analogous Hazard Data). Retrieved from
-
Ansell. (2022). Chemical Glove Resistance Guide (Permeation Breakthrough Times).[4][5][6] Retrieved from
-
Washington State University. (n.d.). Halogenated Solvents Handling Guide.[3][7] Retrieved from
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
